molecular formula C8H14O2 B2457383 2-(4-Methyloxan-4-yl)acetaldehyde CAS No. 2002472-33-3

2-(4-Methyloxan-4-yl)acetaldehyde

Cat. No.: B2457383
CAS No.: 2002472-33-3
M. Wt: 142.198
InChI Key: VMQDHALQCPVJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyloxan-4-yl)acetaldehyde is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.198 g/mol. It is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyloxan-4-yl)acetaldehyde typically involves the reaction of 4-methyloxan-4-yl with acetaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the compound is produced in sufficient quantities to meet demand. The industrial production methods may involve continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyloxan-4-yl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding carboxylic acid.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce this compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to introduce different functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

2-(4-Methyloxan-4-yl)acetaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is used in biochemical studies to investigate its effects on biological systems and its potential as a bioactive molecule.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic properties and its use in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in materials science and engineering.

Mechanism of Action

The mechanism of action of 2-(4-Methyloxan-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyltetrahydro-2H-pyran-4-yl)acetaldehyde
  • 2-(4-Methyloxan-4-yl)ethanol
  • 2-(4-Methyloxan-4-yl)acetic acid

Uniqueness

2-(4-Methyloxan-4-yl)acetaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(4-methyloxan-4-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2-5-9)3-6-10-7-4-8/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQDHALQCPVJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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